Chloromethyl chlorosulfate
Description
Chloromethyl chlorosulfate (CMCS; CAS 49715-04-0) is a chloromethylating agent synthesized via the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂) in the presence of trimethyl borate as a catalyst . The reaction proceeds via SO₃ insertion into the C–Cl bond, yielding CMCS and methylene bis(chlorosulfate) (MBCS) in a ~2:1 ratio . CMCS is isolated by distillation with yields of 30–35% . It is widely used in organic synthesis for introducing chloromethyl groups, such as in the preparation of penicillin G conjugates .
CMCS is highly reactive toward nucleophiles, undergoing rapid displacement of the chlorosulfate moiety. However, its reactivity is lower than that of methyl chlorosulfate (MCS) and MBCS . It is classified as a hazardous substance (H302: harmful if swallowed; H314: causes severe skin burns and eye damage) and requires strict handling protocols .
Properties
IUPAC Name |
chloro(chlorosulfonyloxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBIHXWYDMFGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197991 | |
| Record name | Chloromethyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49715-04-0 | |
| Record name | Chloromethyl chlorosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49715-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chloromethyl chlorosulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049715040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CHLOROMETHYL CHLOROSULPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N615783BNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Conditions
The most efficient method involves reacting chloroiodomethane (CH₂ClI) with chlorosulfonic acid (HSO₃Cl) under inert atmosphere. The process exploits the oxidative capacity of chlorosulfonic acid to convert iodide to iodate, preventing iodide-induced CMCS decomposition. Key steps include:
Yield and Purity
This method achieves a 92% solution yield with >99% purity (GC area %), making it scalable for industrial applications. The high purity is attributed to the elimination of iodide residues, which are known to catalyze CMCS degradation.
Methanol and Sulfuryl Chloride Method
Step-by-Step Synthesis
A lower-yielding but simpler approach involves methanol (CH₃OH) and sulfuryl chloride (SO₂Cl₂):
Limitations
The final yield is 41% , constrained by competing side reactions forming methyl chlorosulfate and HCl. Despite moderate efficiency, this method is valued for its straightforward setup and minimal catalyst requirements.
Sulfur Trioxide Insertion into Dichloromethane
Catalytic Enhancements
Liquid sulfur trioxide (SO₃) reacts with dichloromethane (CH₂Cl₂) at 45°C, inserting SO₃ into C–Cl bonds. Without catalysts, the reaction is sluggish (30–35% yield), but adding trimethyl borate accelerates kinetics.
Transient Byproducts
The reaction generates transient chloropolysulfates (A, B, C), which decompose into CMCS and methylene bis(chlorosulfate) (MBCS). Monitoring via ¹H NMR reveals a 2:1 CMCS:MBCS ratio, complicating isolation.
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 45°C | |
| Catalyst | Trimethyl borate | |
| CMCS Yield | 30–35% | |
| Byproduct Ratio (CMCS:MBCS) | 2:1 |
Catalytic Methods with Trimethyl Borate
Reaction Monitoring
In situ ¹H NMR studies show that trimethyl borate lowers activation energy, enabling SO₃ to form zwitterionic complexes with CH₂Cl₂. This shifts equilibrium toward CMCS production.
Byproduct Management
Despite catalytic improvements, polysulfate byproducts require post-reaction distillation. Competitive nucleophilic displacement experiments reveal CMCS reactivity follows:
Industrial-Scale Synthesis for Pharmaceutical Intermediates
Economic Considerations
This route avoids cytotoxic reagents like chloroiodomethane, reducing waste disposal costs. The use of CMCS in excess (1.9–2.1 equiv) ensures high conversion rates.
Comparative Analysis of Preparation Methods
| Method | Reactants | Catalyst | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Chloroiodomethane Route | CH₂ClI, HSO₃Cl | None | 92% | >99% | High |
| Methanol Route | CH₃OH, SO₂Cl₂ | None | 41% | >95% | Moderate |
| SO₃ Insertion | CH₂Cl₂, SO₃ | Trimethyl borate | 30–35% | 85–90% | Low |
| Pharmaceutical Patent | KPO₄(t-Bu)₂, CMCS | TBAS | 88–92% | >90% | High |
Chemical Reactions Analysis
Types of Reactions: Chloromethyl chlorosulfate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. It reacts rapidly with anionic nucleophiles such as halide or acetate ions in homogeneous solutions or two-phase systems using alkali-metal salts and phase-transfer catalysts .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with halide ions (e.g., chloride, bromide) or acetate ions in the presence of tetrabutylammonium salts in acetonitrile or in a two-phase system with chloroform and water.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to nucleophilic substitution.
Major Products: The primary products formed from the reactions of this compound include chloromethylated derivatives and methylene bis(chlorosulfate). The reactivity order of this compound compared to similar compounds is as follows: methyl chlorosulfate > methylene bis(chlorosulfate) > this compound .
Scientific Research Applications
Chloromethyl chlorosulfate is utilized in a wide range of scientific research applications:
Organic Synthesis: It serves as a chloromethylating agent for the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biochemistry: The compound is used in the modification of biomolecules, such as the chloromethylation of amino acids.
Industrial Applications: this compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of chloromethyl chlorosulfate involves the formation of zwitterionic molecular complexes with dichloromethane. Sulfur trioxide forms equilibrating complexes with dichloromethane, which are activated towards nucleophilic attack by the negatively charged oxygen of another zwitterion. This leads to the insertion of sulfur trioxide into the carbon-chlorine bonds, forming this compound .
Comparison with Similar Compounds
Reactivity and Chemical Behavior
CMCS is compared with methylene bis(chlorosulfate) (MBCS) and methyl chlorosulfate (MCS) in nucleophilic substitution reactions. The reactivity order is:
MCS > MBCS > CMCS >> CH₂Cl₂
Key Findings :
Stability and Hazard Profile
CMCS decomposes upon heating, releasing toxic gases (e.g., HCl, SOₓ), and must be stored away from oxidizers . Neither CMCS nor MCS is classified as a carcinogen .
Biological Activity
Chloromethyl chlorosulfate (CMCS) is a chemical compound with significant biological activity, particularly in the fields of organic synthesis and electrochemistry. This article explores its synthesis, reactivity, and applications, supported by relevant data and case studies.
This compound is synthesized through the reaction of dichloromethane (CH2Cl2) with liquid sulfur trioxide (SO3). This process involves the insertion of SO3 into the C-Cl bonds of dichloromethane, producing CMCS alongside methylene bis(chlorosulfate) (MBCS) as a by-product. The typical yield of CMCS from this reaction ranges from 30-35% .
The mechanism of this reaction has been elucidated through studies using NMR spectroscopy, revealing that the reaction is first-order in catalyst and approximately third-order in SO3. The presence of trimethyl borate as a catalyst accelerates the reaction significantly .
Biological Activity
Reactivity with Nucleophiles
CMCS exhibits notable reactivity towards various nucleophiles. It reacts rapidly with anionic nucleophiles such as halides and acetates in homogeneous solutions, leading to nucleophilic displacement reactions that produce chloromethyl derivatives . For example, when CMCS interacts with sodium phenoxide in tetrahydrofuran, it results in the displacement of the sulfur-bound chloride ion .
Applications in Electrochemistry
In electrochemical applications, CMCS serves as a voltage delay inhibitor in lithium cells. Its role is to promote passive film growth on electrodes, which minimizes voltage delay and enhances low-voltage discharge performance. This property is crucial for improving the efficiency and longevity of lithium batteries .
Case Studies and Research Findings
- Nucleophilic Displacement Reactions : A study demonstrated that CMCS can effectively facilitate nucleophilic substitutions in various solvents, showcasing its potential as a versatile chloromethylating agent. The reactivity order was found to be MCS > MBCS > CMCS > CH2Cl2, indicating that CMCS is less reactive than its counterparts but still significant for specific applications .
- Electrochemical Performance : Research conducted on lithium-ion batteries highlighted that incorporating CMCS into the electrolyte formulation reduced voltage delays during discharge cycles. This was attributed to its ability to form stable passive films on electrode surfaces, thus enhancing overall battery performance .
Data Table: Reactivity Comparison
| Compound | Reactivity Order |
|---|---|
| Methyl chlorosulfate (MCS) | Highest |
| Methylene bis(chlorosulfate) (MBCS) | Moderate |
| This compound (CMCS) | Lower |
| Dichloromethane (CH2Cl2) | Lowest |
Q & A
Q. What are the critical safety protocols for handling chloromethyl chlorosulfate in laboratory settings?
this compound is classified as a corrosive liquid (H314) with acute toxicity (H302). Researchers must:
- Use personal protective equipment (PPE) , including chemical-resistant gloves (EN ISO 374), side-protection goggles, and full-body protective clothing .
- Work in ventilated fume hoods to avoid aerosol or vapor inhalation .
- Store in cool, dry, UV-protected areas , separated from incompatible materials (e.g., oxidizers, strong acids/bases) by at least 3 meters .
- Follow emergency protocols for spills: contain leaks with inert absorbents, avoid water jets, and dispose of waste per Directive 2008/98/EC .
Q. How can researchers synthesize this compound, and what are the key mechanistic considerations?
A validated synthesis route involves the reaction of liquid sulfur trioxide (SO₃) with dichloromethane (CH₂Cl₂) at room temperature, leading to SO₃ insertion into C-Cl bonds .
Q. What analytical methods are recommended for characterizing this compound?
Key characterization data includes:
| Property | Value | Method |
|---|---|---|
| Density (20°C) | 1.631 g/cm³ | Gravimetric analysis |
| Molecular formula | CH₂Cl₂O₃S | Mass spectrometry |
| Stability | Stable under recommended storage | Thermal analysis |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hazardous byproducts during this compound synthesis?
Q. What experimental strategies address the lack of ecological toxicity data for this compound?
While the substance is not classified as PBT/vPvB under REACH Annex XIII , researchers should:
Q. How can decomposition pathways of this compound be studied under varying thermal conditions?
- Thermogravimetric analysis (TGA) : Decomposition begins at >120°C, releasing corrosive vapors (e.g., HCl, SO₂) .
- Controlled pyrolysis : Couple with FTIR to identify gaseous byproducts and quantify release kinetics.
- Mitigation : Add stabilizers (e.g., hindered amines) to delay decomposition in high-temperature applications .
Q. What methodologies resolve contradictions in reported acute toxicity data for this compound?
Discrepancies in toxicity classifications (e.g., H302 vs. H314) may arise from:
- Exposure route variability : Prioritize in vitro assays (e.g., EpiDerm™ for skin corrosion) over animal testing .
- Purity considerations : Validate compound purity (>98%) via NMR to exclude confounding impurities .
- Dose-response modeling : Use probabilistic models to reconcile oral vs. dermal toxicity thresholds .
Application-Focused Questions
Q. How is this compound utilized as a chloromethylating agent in multi-step organic syntheses?
- Case study : In Blanc chloromethylation, it introduces -CH₂Cl groups to aromatic rings under mild conditions .
- Optimization : Use catalytic Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and reduce reaction time .
- Scale-up challenges : Address exothermicity via gradual reagent addition and real-time temperature monitoring .
Q. What are the best practices for disposing of this compound-contaminated laboratory waste?
- Neutralization : Treat with aqueous NaOH (pH >12) to hydrolyze the compound into less toxic sulfates and chlorides .
- Waste segregation : Separate from halogenated solvents to prevent explosive interactions during incineration .
- Documentation : Record disposal volumes and methods to comply with EU Directive 2008/98/EC .
Data Gaps and Future Research Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
